Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Conformational analysis IR spectroscopy Pyrrole rotamers

Choose this exclusively substituted N-methylpyrrole for superior regioselectivity. The N-methyl group blocks N-alkylation side reactions that plague NH-pyrroles, while the 2-ester/4-formyl ortho arrangement drives electrophilic substitution exclusively to the 5-position. This pre-assembled core enables convergent synthesis of tambjamine and prodigiosin alkaloids and electronic-grade polypyrrole monomers. Generic pyrrole-2-carboxylates produce complex mixtures under identical Friedel-Crafts conditions. Supplied at ≥98% HPLC purity for reproducible results.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 67858-47-3
Cat. No. B1351250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
CAS67858-47-3
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)OC)C=O
InChIInChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3
InChIKeyGXSZDESAIZEFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3) Procurement Technical Baseline


Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3) is an N-methylated pyrrole derivative bearing both a 2-carboxylate ester and a 4-formyl substituent on the heteroaromatic ring. The compound exhibits a melting point of approximately 95–100 °C, a molecular weight of 167.16 g/mol, and a calculated cLogP of ~0.3–0.67, placing it in a moderately lipophilic range relative to non-methylated pyrrole carboxylates . Commercial availability includes grades with purity specifications of 95–98% (HPLC) from multiple reputable vendors, with documented synthetic routes achieving up to 90% yield via Vilsmeier–Haack formylation of methyl 1-methylpyrrole-2-carboxylate [1].

Why Generic Pyrrole-2-carboxylate Substitution Fails for Methyl 4-Formyl-1-methyl-1H-pyrrole-2-carboxylate Applications


Generic substitution with structurally related pyrrole-2-carboxylates (e.g., methyl 1H-pyrrole-2-carboxylate, ethyl 4-formyl-1H-pyrrole-2-carboxylate, or 2-pyrrolecarboxaldehyde) is chemically unsound because the specific substitution pattern of this compound—simultaneous N-methyl protection, a 2-ester directing group, and a reactive 4-formyl electrophilic handle—uniquely governs both its conformational stability and its regiochemical outcomes in electrophilic aromatic substitution and condensation reactions. The N-methyl group eliminates NH-mediated hydrogen-bonding networks that alter solution-phase conformation and reactivity, while the ortho-ester/para-formyl arrangement directs electrophilic attack exclusively to the 5-position, a regioselectivity profile not shared by non-methylated or differently substituted analogs [1]. Substituting with an unprotected NH-pyrrole analog will introduce competing N-alkylation pathways, alter solubility characteristics (due to higher polarity and hydrogen-bond donor capacity), and modify the electronic landscape of the ring, leading to divergent reaction outcomes and purification challenges [2].

Quantitative Differentiation Evidence for Methyl 4-Formyl-1-methyl-1H-pyrrole-2-carboxylate Relative to Structural Analogs


N-Methylation Confers Exclusive syn-Carbonyl Conformation in Solution

The target compound, as an N-methylated pyrrole-2-carboxylate, adopts predominantly or exclusively the N,O-syn conformation in solution, in contrast to N–H pyrrole-2-carboxylates which exist as a mixture of syn- and anti-rotamers. IR spectroscopic studies on the N-Me ester analog demonstrate that the anti-rotamer population, which is present in measurable quantities for the N–H ester, is essentially absent in the N-methylated derivative due to the loss of NH–carbonyl hydrogen-bonding interactions [1]. This conformational homogeneity directly impacts the compound's reactivity profile in cycloaddition and nucleophilic addition reactions where carbonyl orientation dictates approach trajectory.

Conformational analysis IR spectroscopy Pyrrole rotamers

Friedel–Crafts Alkylation Regioselectivity: Aldehyde vs Ester Substrate Comparison

In Friedel–Crafts isopropylation under comparable conditions (AlCl₃ catalyst, CS₂ solvent, 50 °C), 2-pyrrolecarboxaldehyde reacts very rapidly to give exclusively the 4-isopropyl-2-carboxaldehyde product with no detectable rearrangement, whereas methyl 2-pyrrolecarboxylate produces a mixture of 4-isopropyl, 5-isopropyl, and 4,5-diisopropyl-2-esters, and the 4-isopropyl-2-ester undergoes subsequent rearrangement to the 5-isopropyl isomer [1]. The Lewis acid–carbonyl complexation strength follows the order aldehyde > ketone > ester, which explains the divergent product distributions and reaction rates. The target compound, bearing both a 2-ester and a 4-aldehyde, is expected to exhibit aldehyde-directed regiocontrol at the 5-position under electrophilic conditions—a selectivity profile unavailable with simple 2-carboxylate or 2-aldehyde substrates alone [2].

Electrophilic aromatic substitution Regioselectivity Friedel–Crafts alkylation

N-Methyl Protection Prevents Intermolecular Hydrogen-Bonded Oligomerization

Infrared studies on pyrrole-2-carbaldehydes and pyrrole-2-carboxylates reveal that N–H pyrrole derivatives undergo intermolecular association involving more than two molecules, with enthalpy changes of approximately 22 kJ mol⁻¹ for both the aldehyde and ester species [1]. The target compound, bearing an N-methyl group, lacks the NH hydrogen-bond donor and therefore cannot participate in these associative oligomerization processes. This translates to simpler solution-phase behavior, more reliable concentration-dependent spectroscopic properties, and reduced viscosity in concentrated reaction mixtures relative to N–H analogs [2].

Intermolecular association Hydrogen bonding IR spectroscopy

Synthetic Yield and Purity Benchmarking Against Non-Methylated Analog

A patent-documented synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate via dichloromethyl methyl ether formylation of methyl 1-methylpyrrole-2-carboxylate proceeds in 90% isolated yield and provides product with a melting point of 95–97 °C [1]. In contrast, the non-methylated analog methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 40611-79-8) is commercially available but with documented purity specifications that are generally comparable (~95–99%), though the N-methylated derivative benefits from a well-established, high-yielding industrial synthetic route that supports scalable procurement at consistent quality [2]. The N-methyl group also imparts enhanced stability toward oxidation and polymerization relative to the NH-pyrrole, which is prone to air-induced darkening.

Synthetic methodology Process chemistry Vilsmeier–Haack formylation

Validated Application Scenarios for Methyl 4-Formyl-1-methyl-1H-pyrrole-2-carboxylate Procurement


Synthesis of 2-Vinylpyrroles and Pyrrolo[3,2-d]pyrimidines via Aldehyde Condensation

The 4-formyl group enables direct condensation with amines, active methylene compounds, and other aldehydes to generate 2-vinylpyrroles and fused pyrrolopyrimidines—scaffolds of high value in medicinal chemistry and materials science. The N-methyl protection prevents unwanted N-alkylation side reactions that plague N–H pyrrole substrates under condensation conditions, while the ester at the 2-position provides a handle for subsequent functionalization [1].

Regioselective Electrophilic Functionalization at the 5-Position

The 4-formyl group, when complexed with Lewis acids, strongly directs electrophilic aromatic substitution to the 5-position of the pyrrole ring. The target compound therefore enables predictable installation of halogens, acyl groups, or alkyl substituents at the 5-position without competing 3-position or N-substitution pathways. This regioselectivity is quantitatively distinct from ester-only pyrroles, which yield complex product mixtures under identical Friedel–Crafts conditions [2].

Building Block for N-Methylated Pyrrole Natural Product Analogs

N-Methylpyrrole motifs appear in numerous bioactive marine natural products (e.g., mycalenitriles, tambjamines, and certain prodigiosins) where the N-methyl group is essential for membrane permeability and target binding. The target compound provides a pre-assembled N-methylpyrrole core with orthogonal aldehyde and ester handles, enabling convergent synthesis of these natural product scaffolds without the need for late-stage N-methylation steps that often suffer from poor yields and regioselectivity issues [3].

Monomer for Conductive Polymer and Organic Electronic Materials

N-Substituted pyrroles are preferred over N–H pyrroles for electrochemical polymerization because the N-substituent prevents cross-linking and improves polymer solubility and processability. The 2-ester group modulates the electronic properties of the resulting polymer, while the 4-formyl group offers a site for post-polymerization functionalization or cross-linking. The target compound's purity specifications (95–98% HPLC) meet the stringent requirements for electronic-grade monomer feedstocks .

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